
Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate (EC-2-3-C2-4-5-TBAE) is a monomeric compound used as a building block in the synthesis of polymers materials. It is a colorless liquid with a low volatility and low water solubility. EC-2-3-C2-4-5-TBAE has been used in a variety of applications, including electronics, coatings, and adhesives. It is also used as a reagent in organic synthesis and as a cross-linking agent in polymers.
Mechanism of Action
The mechanism of action of EC-2-3-C2-4-5-TBAE is not well understood. It is believed to act as a cross-linking agent in polymers, enabling the formation of strong covalent bonds between polymer chains. Additionally, it is believed to act as a catalyst in the synthesis of polymeric materials, allowing for the formation of polymers with desired properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of EC-2-3-C2-4-5-TBAE are not well understood. It is believed to have low toxicity, however it should be handled with caution as it may cause skin and eye irritation.
Advantages and Limitations for Lab Experiments
The advantages of using EC-2-3-C2-4-5-TBAE in laboratory experiments include its low volatility and low water solubility. Additionally, it is relatively easy to synthesize and can be used as a building block for the synthesis of polymers materials. The main limitation of using EC-2-3-C2-4-5-TBAE in laboratory experiments is its low toxicity, which may limit its use in certain applications.
Future Directions
For the use of EC-2-3-C2-4-5-TBAE include its use in the synthesis of novel polymeric materials, as well as its use as a catalyst in the synthesis of polymeric materials. Additionally, it could be used in the synthesis of pharmaceuticals and other organic compounds, as well as in the synthesis of polymeric materials for use in medical applications. Furthermore, it could be used in the synthesis of materials for use in electronics, coatings, and adhesives. Finally, it could be used in the synthesis of materials for use in environmental protection and energy storage applications.
Synthesis Methods
EC-2-3-C2-4-5-TBAE is synthesized by a reaction between ethyl acrylate and 3-chloro-2,4,5-trifluorobenzoyl chloride. The reaction is conducted in a solvent such as toluene, and the reaction mixture is heated to a temperature of 80-90°C. The product is then isolated by distillation and purified by column chromatography.
Scientific Research Applications
EC-2-3-C2-4-5-TBAE has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of polymers materials, as well as for the synthesis of novel polymers materials. It has also been used as a reagent in organic synthesis, as a cross-linking agent in polymers, and as a catalyst in the synthesis of polymers materials. Additionally, it has been used in the synthesis of organic compounds, such as pharmaceuticals, and in the synthesis of polymeric materials for use in medical applications.
properties
IUPAC Name |
ethyl (Z)-2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3O4/c1-3-21-6-8(14(20)22-4-2)13(19)7-5-9(16)12(18)10(15)11(7)17/h5-6H,3-4H2,1-2H3/b8-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLUOOYGRKDBSQ-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C1=CC(=C(C(=C1F)Cl)F)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(/C(=O)C1=CC(=C(C(=C1F)Cl)F)F)\C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![t-Butyl rac-(4aR,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride, 95%](/img/structure/B6299308.png)
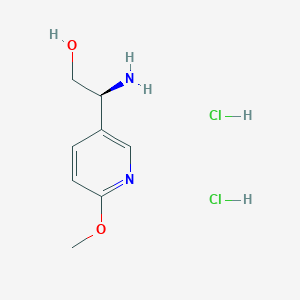
![(3S)-6-Bromo-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B6299318.png)
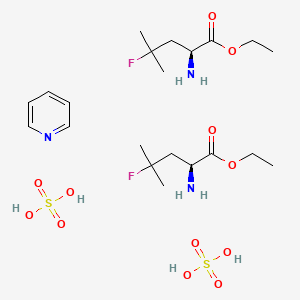
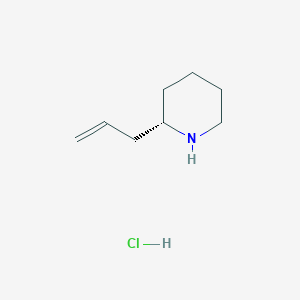
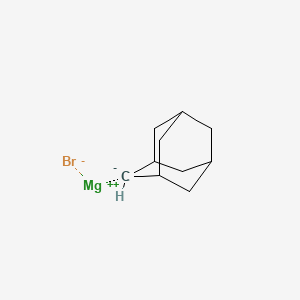
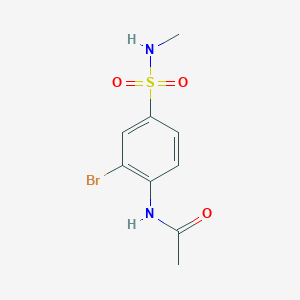


![2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B6299398.png)
![(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6299399.png)

